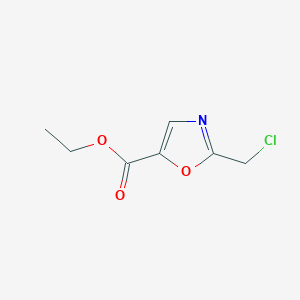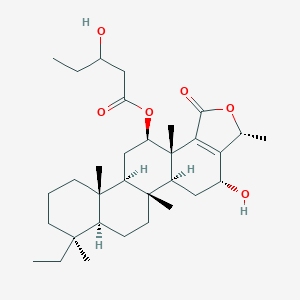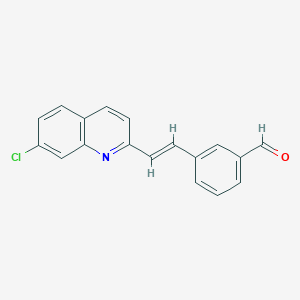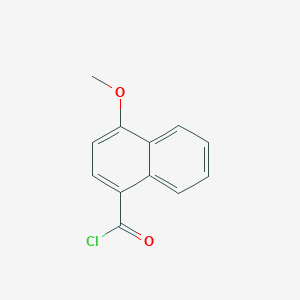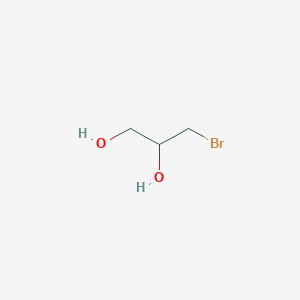
3-溴-1,2-丙二醇
描述
3-Bromo-1,2-propanediol is a chemical compound that can be synthesized through various chemical reactions. It is a molecule of interest due to its potential applications in different fields such as pharmaceuticals and material science. The compound has been the subject of several studies aiming to understand its synthesis, molecular structure, reactivity, and physical and chemical properties.
Synthesis Analysis
A novel synthesis of 3-bromo-1,2-propanediol has been reported where 3-oxetanol is treated with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under mild conditions. This method provides an efficient route for synthesis, with an unexpected ring-opening reaction selectively achieved under routine bromination reaction conditions . Additionally, the synthesis of related compounds such as ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol has been explored through formaldehyde addition to ethyl acrylate in the presence of DABCO, followed by reductions .
Molecular Structure Analysis
The molecular structure and conformational composition of related compounds, such as 2-bromo-3-chloro-1-propene, have been determined by gas-phase electron diffraction. This study revealed a mixture of two conformers in the gas phase with the halogen atoms either anti or gauche to each other . In another study, the crystal structure of propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart was characterized, providing insights into the role of bromide and tribromide anions on the crystal packing structures .
Chemical Reactions Analysis
The reactivity of 3-bromo-1,2-propanediol and related compounds has been investigated in various studies. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates has been developed. The resulting diene products can participate in Diels-Alder and cross-coupling reactions . Another study reported the reactions of a bromo keto diester with nucleophilic reagents, leading to products through conjugate addition, Diels-Alder reaction, or ene reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1,2-propanediol and related compounds have been studied to understand their potential applications. For example, the downstream processing of 1,3-propanediol fermentation broth has been investigated, which includes steps such as flocculation, reactive extraction, and reactive distillation . Toxicology and carcinogenesis studies of 2,2-bis(bromomethyl)-1,3-propanediol, a related compound, have been conducted to assess its safety profile . Additionally, the properties, antibacterial mechanism, and applications of 2-bromo-2-nitro-1,3-propanediol in various industries have been reviewed .
科学研究应用
1. 概述和性质
- 已经在各种背景下研究了3-溴-1,2-丙二醇的性质,包括其在化妆品、水处理、石油工业、公共场所和制药工业中的用途。两种主要的合成方法是溴化前羟基烷基化和羟基烷基化前溴化,分析了不同种类的合成过程(Wenlong, 2010)。
2. 新型合成方法
- 已经开发了一种从3-氧杂环戊醇合成3-溴-1,2-丙二醇的高效途径,利用四溴化碳和三苯基膦在温和条件下。该方法突出了一个意想不到的环开启反应,对溴化过程具有重要意义(Sun, Gong, & Sun, 2013)。
3. 生物技术生产
- 已经注意到了与3-溴-1,2-丙二醇密切相关的1,3-丙二醇的生物技术生产方面的进展。这包括利用天然或基因工程微生物进行微生物生产,以及从甘油或葡萄糖等底物合成的重组菌株的开发(Kaur, Srivastava, & Chand, 2012)。
4. 在聚合物生产中的应用
- 与3-溴-1,2-丙二醇相关的1,3-丙二醇被广泛用作合成各种商业产品的单体,包括化妆品、食品、润滑剂和药品。甘油的生物转化一直是一个主要关注点,已经开发出了用于增强生产的基因工程菌株(Yang et al., 2018)。
安全和危害
属性
IUPAC Name |
3-bromopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963729 | |
| Record name | 3-Bromopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,2-propanediol | |
CAS RN |
4704-77-2 | |
| Record name | 3-Bromo-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-BROMOHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



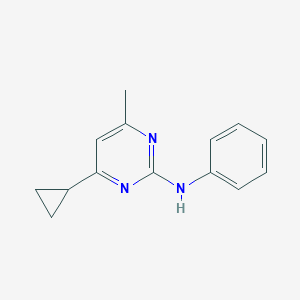
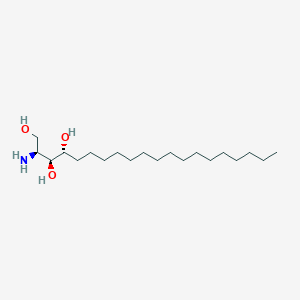
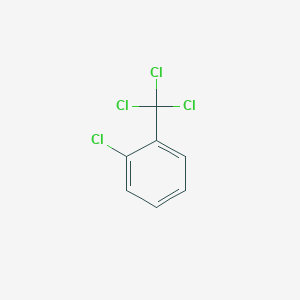
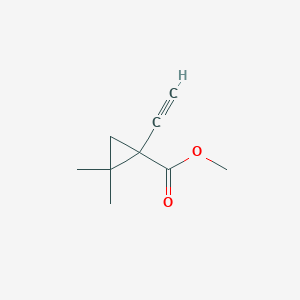

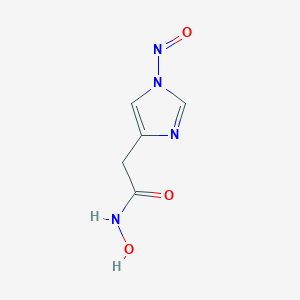
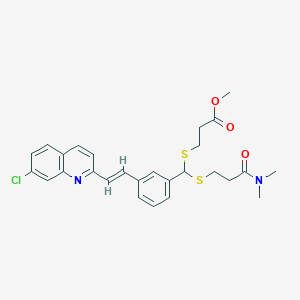
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
